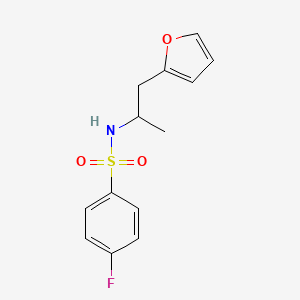

4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

説明

特性

IUPAC Name |

4-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3S/c1-10(9-12-3-2-8-18-12)15-19(16,17)13-6-4-11(14)5-7-13/h2-8,10,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURZBLQBGZNOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the fluorobenzene ring: This step involves the substitution of a hydrogen atom on the benzene ring with a fluorine atom using electrophilic aromatic substitution.

Sulfonamide formation: The final step involves the reaction of the fluorobenzene derivative with a sulfonamide reagent under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature control: Maintaining optimal temperatures to favor the desired reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

化学反応の分析

Types of Reactions

4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution reagents: Such as nucleophiles like amines or thiols for substitution reactions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structure.

Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

作用機序

The mechanism of action of 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The furan and fluorobenzene rings may enhance the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide and analogous sulfonamide derivatives:

Key Observations:

Substituent Effects :

- Fluoro vs. Methyl/Chloro : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to methyl (lipophilic) or chloro (sterically bulky) groups .

- Aromatic Heterocycles : Furan (target compound) and pyrimidine () enhance π-π stacking, whereas indole () may target CNS receptors .

Amine Side Chain Diversity :

- The furan-propan-2-yl chain in the target compound offers conformational flexibility, while bicyclic amines () or piperidinylidenes (W-15) restrict mobility, affecting receptor selectivity .

Biological Implications: Fluorinated sulfonamides (e.g., ) show promise in CNS disorders due to improved pharmacokinetics. Non-fluorinated analogs (e.g., ) may exhibit higher lipophilicity, favoring membrane permeability but increasing off-target risks .

Research Findings and Data

- Synthetic Yields : Compounds with simpler side chains (e.g., ’s azido derivatives) achieve higher yields (≥70%) compared to complex bicyclic systems (28% in ) .

- Thermal Stability : Melting points for fluorinated sulfonamides range widely (e.g., 175–178°C in vs. oily consistency in ), reflecting side-chain crystallinity .

- Biotransformation : Fluorinated derivatives undergo slower hepatic metabolism than methylated analogs, as shown in ’s in vitro studies .

生物活性

4-Fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative with potential pharmacological properties. This compound has garnered interest due to its structural features that may influence various biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can be represented as C13H14FNO3S. The presence of the furan ring and the benzenesulfonamide moiety contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs showed concentration-dependent antiproliferative activity against HeLa and MCF-7 cancer cell lines, with GI50 values in the low micromolar range .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 3.5 |

| Compound C | HeLa | 4.2 |

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been widely studied. Research indicates that compounds containing the benzenesulfonamide structure demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives similar to 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound D | Staphylococcus aureus | 50 |

| Compound E | Escherichia coli | 75 |

| Compound F | Pseudomonas aeruginosa | 100 |

The mechanism by which 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide exerts its biological effects is hypothesized to involve the inhibition of key enzymes or pathways associated with cell proliferation and bacterial growth. For instance, similar sulfonamides have been shown to inhibit dihydropteroate synthase, a critical enzyme in folate biosynthesis in bacteria, leading to bactericidal effects .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzenesulfonamide derivatives, including those with furan substituents. The study found that modifications on the furan ring significantly enhanced antiproliferative activity against tumor cells while maintaining acceptable toxicity profiles in normal cells . This indicates the potential for developing targeted therapies using such compounds.

Q & A

Q. What are the common synthetic routes for 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Sulfonylation : Reacting a benzenesulfonyl chloride derivative with an amine-containing intermediate under anhydrous conditions (e.g., dichloromethane, room temperature) .

- Coupling reactions : Introducing the furan moiety via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling), often requiring catalysts like Pd(PPh₃)₄ and optimized temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Q. Key Reaction Conditions

| Step | Solvent | Temperature | Catalyst | Yield Optimization Tips |

|---|---|---|---|---|

| Sulfonylation | DCM | RT | Triethylamine | Slow addition of sulfonyl chloride |

| Furan incorporation | THF | 60°C | Pd(PPh₃)₄ | Degas solvents to prevent oxidation |

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the furan and sulfonamide groups .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula, especially for isotopic patterns of fluorine .

Q. How can researchers screen for biological activity in this sulfonamide derivative?

- In vitro assays :

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 µM .

- Control groups : Include known inhibitors (e.g., acetazolamide) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., hCA IX; PDB ID 3IAI). Focus on sulfonamide-Zn²⁺ coordination and furan-mediated hydrophobic contacts .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from analogous sulfonamides .

Q. What strategies resolve contradictions in reported biological activity data?

- Orthogonal assays : Combine enzymatic assays with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) to differentiate target engagement vs. bioavailability issues .

- Statistical validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across multiple replicates .

Q. Example Data Conflict Resolution

| Assay Type | Reported IC₅₀ (µM) | Possible Resolution Method |

|---|---|---|

| Enzymatic (hCA II) | 0.5 | Confirm via isothermal titration calorimetry (ITC) |

| Cellular (HeLa) | >50 | Measure membrane permeability via PAMPA |

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Replace THF with 2-MeTHF (biodegradable, higher boiling point) to improve scalability .

- Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for coupling efficiency; optimize ligand ratios .

- Process monitoring : Use inline FTIR to track reaction progression and minimize byproducts .

Q. What role does isotopic labeling play in studying metabolic pathways?

- ¹⁸F-labeled analogs : Synthesize via nucleophilic aromatic substitution to track biodistribution in PET imaging .

- Stable isotopes (²H/¹³C) : Use in mass spectrometry to elucidate metabolic degradation products in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。